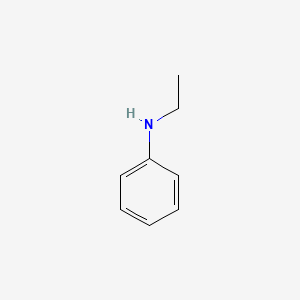

N-Ethylaniline

Description

Properties

IUPAC Name |

N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGMBLNIHDZDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Record name | N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88374-64-5 | |

| Record name | Poly(N-ethylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88374-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1025271 | |

| Record name | N-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-ethylaniline appears as a dark liquid with an aromatic odor. Insoluble in water. Density 0.963 g / cm3. Toxic by skin absorption and inhalation of vapors. Evolves toxic fumes during combustion. Flash point 185 °F., Liquid, Clear to straw-colored liquid with an aniline-like odor (pleasant, medicinal); darkens to a brown color after exposure to light and air; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT AND AIR. | |

| Record name | N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Ethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-ETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

400.5 °F at 760 mmHg (NTP, 1992), 204.5 °C, 205 °C | |

| Record name | N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

185 °F (NTP, 1992), 185 °F (85 °C) (OPEN CUP), 85 °C o.c. | |

| Record name | N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; miscible with alcohol, ether, and many other organic solvents, Very sol in acetone; sol in organic solvents, In water, 2.41X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.24 | |

| Record name | N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.958 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9625 @ 20 °C/4 °C, Relative density (water = 1): 0.96 | |

| Record name | N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |

| Record name | N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 101.3 °F (NTP, 1992), 0.2 [mmHg], 0.204 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4 | |

| Record name | N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, CLEAR TO STRAW-COLORED, YELLOW-BROWN OIL | |

CAS No. |

103-69-5 | |

| Record name | N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYLANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E45L4I2PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-82.3 °F (NTP, 1992), -63.5 °C, -63 °C | |

| Record name | N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of N-Ethylaniline

This guide provides a comprehensive overview of the key physical properties of N-Ethylaniline, specifically its boiling and melting points. It is intended for researchers, scientists, and professionals in drug development who require precise and well-documented data. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram.

Core Physical Properties of this compound

This compound (CAS No. 103-69-5) is a colorless to light yellow or brown liquid organic compound with the chemical formula C₈H₁₁N.[1][2][3] It is a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and other fine chemicals.[1][3][4] Accurate knowledge of its physical properties is essential for its handling, reaction design, and purification.

Quantitative Data Summary

The boiling and melting points of this compound have been determined and reported across various chemical data sources. A summary of these values is presented below for easy reference and comparison.

| Physical Property | Value | Source |

| Boiling Point | 201.7 °C (at 760 mmHg) | [4] |

| 204 °C | ||

| 204 - 205 °C | [1] | |

| 205 °C | [2][3][5][6][7] | |

| 400.5 °F (204.7 °C) (at 760 mmHg) | [8] | |

| Melting Point | -63 °C | [1][3][4][5][7] |

| -63.5 °C | [2] | |

| -64 °C | [6] | |

| -82.3 °F (-63.5 °C) | [8] |

Experimental Protocols

The determination of boiling and melting points is fundamental to the characterization of a chemical substance. The following are detailed methodologies for these key experiments.

1. Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The distillation method is a common and accurate technique for this measurement.

-

Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The this compound sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

-

Correction: Since boiling point is pressure-dependent, the observed boiling point may need to be corrected to standard pressure (760 mmHg) using a nomograph or the Sidney-Young equation.

2. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For substances like this compound that are liquid at room temperature, this is often referred to as the freezing point. The capillary method is a standard technique for determining the melting range of a substance.

-

Apparatus: A melting point apparatus, which consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens. A capillary tube is also required.

-

Procedure:

-

A small amount of the this compound sample is introduced into a capillary tube, which is then sealed.

-

The sample is frozen using a suitable cooling bath (e.g., dry ice/acetone).

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a slow, controlled rate (typically 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical relationship between the physical properties of this compound and the experimental methods used for their determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. China C8H11N CAS 103-69-5 this compound factory and manufacturers | Mit-ivy [mit-ivy.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [stenutz.eu]

- 7. 103-69-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Spectroscopic Analysis of N-Ethylaniline

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for N-Ethylaniline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines key spectral data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons, the ethyl group protons, and the amine proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | Triplet | 2H | Protons at C2 and C6 |

| ~6.68 | Triplet | 1H | Proton at C4 |

| ~6.58 | Doublet | 2H | Protons at C3 and C5 |

| ~3.42 | Singlet | 1H | N-H Proton |

| ~3.11 | Quartet | 2H | -CH₂- Protons of ethyl group |

| ~1.22 | Triplet | 3H | -CH₃ Protons of ethyl group |

Table 1. ¹H NMR data for this compound. The solvent is typically CDCl₃.[1]

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~148.4 | C1 (Carbon attached to N) |

| ~129.3 | C3 and C5 |

| ~117.2 | C4 |

| ~112.9 | C2 and C6 |

| ~38.5 | -CH₂- Carbon of ethyl group |

| ~14.8 | -CH₃ Carbon of ethyl group |

Table 2. ¹³C NMR data for this compound. The solvent is typically CDCl₃.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, a secondary aromatic amine, shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970, ~2850 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |

| ~1600, ~1500 | Strong | C=C Aromatic Ring Stretch |

| ~1300 | Strong | C-N Stretch |

| ~750, ~690 | Strong | C-H Aromatic Out-of-Plane Bend |

Table 3. Characteristic IR absorption bands for this compound.[4][5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption maxima.

| λmax (nm) | Molar Absorptivity (log ε) | Solvent |

| 245 | 4.12 | Isooctane (B107328) |

| 294 | 3.35 | Isooctane |

Table 4. UV-Vis absorption data for this compound.[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][2][7]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Since this compound is a liquid at room temperature, the simplest method is to prepare a thin film.[8]

-

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty spectrometer. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Label the significant peaks in the spectrum.

UV-Vis Spectroscopy

-

Sample Preparation:

-

Instrument Setup:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

-

Data Acquisition: Place the reference cuvette in the spectrometer and record a baseline. Then, replace the reference with the sample cuvette and measure the absorption spectrum over the desired wavelength range (typically 200-400 nm for aromatic compounds).

-

Data Processing: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

*Figure 1. Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(103-69-5) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(103-69-5) IR Spectrum [m.chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. This compound | C8H11N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. Benzenamine, N-ethyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. hpc-standards.com [hpc-standards.com]

Synthesis of N-Ethylaniline from Aniline and Ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-ethylaniline from aniline (B41778) and ethanol (B145695), focusing on prevalent catalytic methods and offering detailed experimental protocols. The information is intended to support researchers and professionals in drug development and organic synthesis in understanding and implementing this important chemical transformation.

Introduction

This compound is a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. The direct N-alkylation of aniline with ethanol represents an atom-economical and environmentally favorable route to this valuable compound. This guide explores different methodologies for this synthesis, with a particular emphasis on catalytic approaches that offer high efficiency and selectivity.

Reaction Mechanism: The Borrowing Hydrogen Principle

The catalytic synthesis of this compound from aniline and ethanol predominantly proceeds via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This elegant catalytic cycle involves the following key steps:

-

Dehydrogenation: The alcohol (ethanol) is dehydrogenated by the metal catalyst to form an aldehyde (acetaldehyde) and metal hydride species.

-

Condensation: The in-situ generated acetaldehyde (B116499) condenses with aniline to form an enamine or Schiff base intermediate, with the elimination of water.

-

Hydrogenation: The metal hydride species then reduces the intermediate to the final product, this compound, regenerating the active catalyst for the next cycle.

This process is highly efficient as it utilizes a cheap and readily available alkylating agent (ethanol) and produces water as the only significant byproduct.

Comparative Data of Synthesis Methodologies

The following tables summarize quantitative data from various reported methods for the synthesis of this compound from aniline and ethanol.

Table 1: High-Temperature, High-Pressure, and Acid-Catalyzed Methods

| Catalyst/Promoter | Temperature (°C) | Pressure (MPa) | Aniline:Ethanol Molar Ratio | This compound Yield (%) | Diethylaniline (%) | Reference |

| Hydrochloric Acid | 180 | 2.94 | Not Specified | Not Specified | Byproduct formed | [1](2) |

| Sulfuric Acid | 210 | 2.5 | 1:1.3 | Not Specified | Byproduct formed | [3](3) |

| Triphenyl Phosphite | 250 | Autoclave | 4:1 (parts by weight) | 83 | Not Specified | [4](5) |

| Phosphorus Trichloride | 300 | 9.84 | 1:1.5 | 65-70 | 10-15 | [3](6--INVALID-LINK-- |

Table 2: Catalytic Methods for N-Ethylation of Aniline with Ethanol

| Catalyst | Temperature (°C) | Pressure | Solvent | Aniline Conversion (%) | This compound Selectivity (%) | Reference |

| Niobic Acid | 220-260 | Atmospheric | Gas Phase | Not Specified | Main Product | [7](8--INVALID-LINK-- |

| HY and Dealuminated HY Zeolites | 250-400 | Atmospheric | Gas Phase | ~40-70 | ~60-80 | [9](9) |

| Nickel Bromide / 1,10-Phenanthroline | 130 | Not Specified | Toluene | >99 | >99 (for benzyl (B1604629) alcohol) | [10](10) |

| Manganese PNP Pincer Complex | 80-100 | Not Specified | Not Specified | Good to Excellent | High (for various alcohols) | [11](11) |

| Copper(II) Chloride Dihydrate | Not Specified | Not Specified | Not Specified | Good Yields | Not Specified | [12](12) |

Experimental Protocols

General Procedure for Catalytic N-Ethylation of Aniline using a Homogeneous Catalyst (Based on the Borrowing Hydrogen Principle)

This protocol is a generalized procedure based on common practices for transition metal-catalyzed N-alkylation of anilines with alcohols.

Materials:

-

Aniline

-

Ethanol (anhydrous)

-

Transition metal catalyst (e.g., Nickel, Ruthenium, Manganese, or Iridium complex)

-

Base (e.g., Potassium tert-butoxide, Sodium hydroxide)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the transition metal catalyst (typically 1-5 mol%) and the base (typically 1-2 equivalents relative to aniline).

-

The flask is sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Anhydrous solvent is added via syringe, followed by aniline (1 equivalent).

-

Ethanol (typically 1.5-3 equivalents) is then added to the reaction mixture.

-

The reaction mixture is heated to the desired temperature (typically 80-150 °C) and stirred vigorously for the specified reaction time (typically 12-24 hours).

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure this compound.

Purification of this compound

Excess aniline and other basic impurities can be removed from the reaction mixture by an acidic wash.

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid. This will protonate the basic aniline and transfer it to the aqueous layer as its hydrochloride salt.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the purified this compound. Further purification can be achieved by vacuum distillation.

Mandatory Visualizations

Caption: Borrowing Hydrogen mechanism for this compound synthesis.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from aniline and ethanol has evolved from high-pressure methods to more sophisticated and sustainable catalytic processes. The "borrowing hydrogen" principle, in particular, offers an atom-economical and environmentally benign route with high yields and selectivity. The choice of catalyst and reaction conditions plays a crucial role in the efficiency of the synthesis. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis of this compound for various applications in the chemical and pharmaceutical industries.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chembk.com [chembk.com]

- 3. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 4. This compound(103-69-5) 13C NMR spectrum [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. N-alkylation of aniline with ethanol over an industrial niobic acid catalyst – influence of water formation on kinetics and selectivity | Semantic Scholar [semanticscholar.org]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar [semanticscholar.org]

Platinum-Catalyzed Hydroamination for the Synthesis of N-Ethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-ethylaniline, a crucial intermediate in the production of dyes, pharmaceuticals, and rubber additives, has been a subject of significant research. Among the various synthetic routes, the platinum-catalyzed hydroamination of ethylene (B1197577) with aniline (B41778) presents an atom-economical and efficient approach. This technical guide provides a comprehensive overview of this catalytic process, focusing on the core aspects of catalyst systems, reaction mechanisms, quantitative performance data, and detailed experimental protocols.

Introduction

The direct addition of an N-H bond of an amine across a carbon-carbon double bond, known as hydroamination, is a highly desirable transformation in organic synthesis due to its 100% atom economy. The intermolecular hydroamination of unactivated alkenes like ethylene, however, remains a challenging endeavor. Platinum-based catalysts have emerged as promising candidates for this reaction, demonstrating notable activity in the synthesis of this compound from aniline and ethylene. This guide delves into the technical details of this process, offering insights for researchers in catalyst development and process optimization.

Catalyst Systems and Reaction Conditions

The pioneering work in platinum-catalyzed hydroamination of ethylene with aniline has identified several effective catalyst precursors and the critical role of reaction conditions.

Catalyst Precursors:

-

Simple Platinum Salts: PtBr₂, PtX₂ (where X is a halide), and PtX₄ have been successfully employed as catalyst precursors.[1][2]

-

Platinum Complexes: K₂PtX₄ (X = Cl or Br) and electrophilic Pt(II) complexes such as (COD)Pt(OTf)₂ are also active catalysts.[1][3]

-

Halide Promoters: The presence of halide ions, particularly bromide, has been shown to be crucial for catalytic activity.[1][2]

Reaction Conditions:

-

Temperature: The reaction is typically carried out at elevated temperatures, with 150°C being a common reaction temperature.[1][2]

-

Pressure: An ethylene pressure of 25 bar is frequently used to ensure a sufficient concentration of the gaseous reactant in the reaction mixture.[1][2]

-

Solvents and Reaction Media: The reaction has been successfully conducted in various media, including molten ionic salts like n-Bu₄PBr and in aqueous solutions, highlighting the versatility of the catalytic system.[1][2] Biphasic systems, such as n-Bu₄PBr/decane, have also been explored to minimize product inhibition.[2]

Reaction Mechanism

Computational studies, specifically Density Functional Theory (DFT), have shed light on the plausible mechanism for the platinum-catalyzed hydroamination of ethylene with aniline. The proposed catalytic cycle avoids a high-energy N-H oxidative addition pathway.[4][5][6]

The key steps of the operating cycle are:

-

Ethylene Activation: The catalytic cycle begins with the coordination of ethylene to the platinum center. The resting state of the catalyst is proposed to be the [PtBr₃(C₂H₄)]⁻ complex.[4][5]

-

Nucleophilic Attack: Aniline then acts as a nucleophile, attacking the coordinated ethylene molecule. This step leads to the formation of a zwitterionic intermediate.[4][7]

-

Intramolecular Proton Transfer: An intramolecular transfer of a proton from the ammonium (B1175870) group to the platinum center occurs, generating a five-coordinate Pt(IV)-hydride intermediate.[4][5]

-

Reductive Elimination: The final step involves the rate-determining C-H reductive elimination of the this compound product, regenerating the active catalyst for the next cycle.[4][5]

Quantitative Performance Data

The efficiency of the platinum-catalyzed hydroamination of ethylene with aniline has been quantified under various conditions. The following tables summarize the key performance data from reported studies.

| Catalyst Precursor | Co-catalyst/Solvent | Temp. (°C) | Pressure (bar) | Time (h) | TON (this compound) | TON (N,N-Diethylaniline) | TON (2-Methylquinoline) | Reference |

| K₂PtX₄ (X=Cl or Br) | NaBr (aqueous) | 150 | 25 | 10 | 85 | ~1 | ~8 | [1] |

| PtBr₂ | n-Bu₄PBr | 150 | 25 | 10 | 80 | 1 | 11 | [2] |

| PtBr₂ | n-Bu₄PBr/decane (biphasic) | 150 | 25 | 10 | 145 | - | - | [2] |

| PtBr₂/H⁺ | 2-chloroaniline | 150 | - | 72 | 250 (for N-ethyl-2-chloroaniline) | - | - | [2] |

TON (Turnover Number) = moles of product / moles of catalyst

The data indicates that the choice of solvent and co-catalyst significantly impacts the catalytic activity. A biphasic system appears to enhance the turnover number, likely by mitigating product inhibition.[2] The basicity of the aniline substrate also plays a crucial role, with less basic anilines leading to higher turnover numbers.[2]

Experimental Protocols

This section provides a generalized experimental protocol based on the published literature for the synthesis of this compound via platinum-catalyzed hydroamination.

Materials:

-

Platinum catalyst precursor (e.g., PtBr₂)

-

Co-catalyst/Solvent (e.g., n-Bu₄PBr)

-

Aniline (purified by distillation)

-

Ethylene (high purity)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.

Experimental Workflow:

Procedure:

-

Reactor Charging: In a typical experiment, the high-pressure autoclave is charged with the platinum catalyst precursor (e.g., PtBr₂, 0.13 mmol), the co-catalyst/solvent (e.g., n-Bu₄PBr, 7.2 g), and freshly distilled aniline (45 mmol).[2]

-

Sealing and Purging: The reactor is sealed and purged first with an inert gas, such as nitrogen, to remove air, and then with ethylene.

-

Pressurization: The reactor is then pressurized with ethylene to the desired pressure (e.g., 25 bar at room temperature).[2]

-

Reaction: The reaction mixture is heated to the target temperature (e.g., 150°C) and stirred for a specified duration (e.g., 10 hours).[2]

-

Cooling and Depressurization: After the reaction time, the autoclave is cooled to room temperature, and the excess ethylene pressure is carefully vented.

-

Product Isolation and Analysis: The reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and an internal standard is added for quantitative analysis. The products are then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion and selectivity.[2]

By-product Formation

A notable side reaction in the platinum-catalyzed hydroamination of ethylene with aniline is the formation of 2-methylquinoline (B7769805) (quinaldine).[1][2] This occurs through a competing heterocyclization pathway. The selectivity between this compound and 2-methylquinoline can be influenced by the presence of additives. For instance, the addition of PPh₃ can shift the selectivity towards the formation of 2-methylquinoline.[8][9] N,N-diethylaniline is also observed as a minor by-product, resulting from the subsequent hydroamination of this compound.[1][2]

Conclusion

The platinum-catalyzed hydroamination of ethylene with aniline is a promising method for the synthesis of this compound. The use of simple platinum salts, particularly in the presence of bromide promoters, provides an effective catalytic system. The reaction mechanism is understood to proceed through an ethylene activation and nucleophilic attack pathway. While challenges such as catalyst deactivation and by-product formation exist, the optimization of reaction conditions, including the use of biphasic systems and tuning of substrate basicity, has been shown to significantly improve the efficiency of this important industrial transformation. Further research into ligand design and catalyst immobilization may lead to even more active and selective catalysts for this process.

References

- 1. Hydroamination of ethylene by aniline: catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Pt-catalyzed ethylene hydroamination by aniline: a computational investigation of the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] The Pt-catalyzed ethylene hydroamination by aniline: a computational investigation of the catalytic cycle. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Formation of N-Ethylaniline: A Technical Deep Dive into Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

N-Ethylaniline, a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals, is primarily synthesized through two principal reaction pathways: the direct alkylation of aniline (B41778) with ethanol (B145695) and the reductive amination of aniline with acetaldehyde (B116499). This technical guide provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers and professionals in the field.

Reaction Mechanisms: A Tale of Two Pathways

The synthesis of this compound can be approached from two distinct chemical strategies, each with its own set of conditions and mechanistic steps.

Direct N-Alkylation of Aniline with Ethanol

This classical approach involves the reaction of aniline with ethanol at elevated temperatures and pressures, often in the presence of an acid catalyst.[1][2] The overall reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the ethyl group of ethanol.

The reaction typically proceeds as follows:

-

Protonation of Ethanol: In the presence of an acid catalyst, the hydroxyl group of ethanol is protonated, forming a good leaving group (water).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the ethyl carbocation or the protonated ethanol directly.

-

Deprotonation: The resulting ethylanilinium ion is deprotonated to yield this compound.

This method often requires harsh reaction conditions, including high temperatures (around 200-300°C) and pressures (up to 9.84 MPa), and can lead to the formation of the byproduct N,N-diethylaniline.[1][2]

Reductive Amination of Aniline with Acetaldehyde

A more contemporary and often milder approach is the reductive amination of aniline with acetaldehyde.[3] This two-step, one-pot synthesis involves the formation of an imine intermediate (a Schiff base), which is then reduced to the final secondary amine.[3]

The mechanism unfolds as:

-

Nucleophilic Addition: The nitrogen atom of aniline attacks the carbonyl carbon of acetaldehyde to form a hemiaminal intermediate.

-

Dehydration: The hemiaminal undergoes dehydration to form an ethylidene-phenylamine (a Schiff base).

-

Reduction: The imine is then reduced to this compound using a suitable reducing agent, such as sodium borohydride (B1222165) or through catalytic hydrogenation.[4][5]

This method can often be carried out at or near room temperature and atmospheric pressure, offering a more energy-efficient and potentially more selective route to this compound.[2]

A related catalytic approach is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where a catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ.[6][7] This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst returning the borrowed hydrogen.[6]

Visualizing the Pathways

To better illustrate the reaction mechanisms, the following diagrams were generated using the DOT language.

Caption: Direct N-Alkylation of Aniline with Ethanol.

References

- 1. chembk.com [chembk.com]

- 2. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

N-Ethylaniline Solubility: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of N-ethylaniline in water and a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. This document compiles available quantitative and qualitative data, details relevant experimental protocols for solubility determination, and presents logical workflows to guide researchers in their practical applications.

Core Concepts in Solubility

The solubility of a substance is a fundamental chemical property that describes the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pressure to form a saturated solution. For a liquid solute like this compound, its interaction with a solvent can range from complete miscibility (soluble in all proportions) to immiscibility (insoluble). This behavior is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar amine group and nonpolar benzene (B151609) ring, exhibits a nuanced solubility profile.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound in water and its qualitative solubility in various organic solvents.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/L) | Reference |

| 20 | 5.0 | 50,000 | [1] |

| 25 | 0.24 | 2,400 | [2] |

| 25 | - | 2,410 | [3] |

| 22.2 (72°F) | < 0.1 | < 1,000 | [4] |

Note: The significant variation in reported aqueous solubility may be attributable to differences in experimental methodologies and conditions.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | References |

| Acetone | Very Soluble | [3] |

| Alcohol (Ethanol) | Miscible/Soluble | [3][5][6][7][8] |

| Ether (Diethyl Ether) | Miscible/Soluble | [3][5][6][7][8] |

| Other Organic Solvents | Soluble | [3][6][7][8] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development applications. The following sections detail established experimental protocols for assessing both thermodynamic and kinetic solubility, as well as a method for determining miscibility.

Thermodynamic Solubility (Equilibrium Method)

This method determines the true equilibrium solubility of a compound.

Principle: A supersaturated solution of the compound in the solvent is prepared and allowed to reach equilibrium over an extended period. The concentration of the dissolved compound in the clear supernatant is then measured.

Detailed Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved this compound is essential to ensure a saturated solution at equilibrium.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography (GC). A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.

-

Calculation: The solubility is then calculated and expressed in appropriate units (e.g., g/100 mL, mg/L, or mol/L).

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is often used in drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored as an indication of insolubility.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) of a known concentration.

-

Assay Plate Preparation: Dispense the DMSO stock solution into the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to the wells.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Detection of Precipitation: Measure the turbidity of the samples using a nephelometer or by UV/Vis spectroscopy to detect the formation of a precipitate.

-

Data Analysis: The kinetic solubility is typically reported as the concentration at which precipitation is first observed.

Caption: Workflow for Kinetic Solubility Determination.

Miscibility Determination

This qualitative method is used to determine if two liquids are soluble in all proportions.

Principle: The two liquids are mixed, and the resulting mixture is observed for the formation of a single homogeneous phase or separate layers.

Detailed Protocol:

-

Mixing: In a clear test tube or vial, combine known volumes of this compound and the solvent to be tested.

-

Agitation: Vigorously shake or vortex the mixture for a short period (e.g., 30-60 seconds).

-

Observation: Allow the mixture to stand and observe.

-

Miscible: A single, clear, homogeneous phase is formed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that eventually separates into two layers.

-

-

Confirmation: To confirm miscibility, the procedure can be repeated with different proportions of the two liquids. True miscibility will result in a single phase at all proportions.

Caption: Logical Flow for Determining Miscibility.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound. While quantitative data for its solubility in water is available, further research is warranted to establish precise quantitative solubility data in a broader array of organic solvents. The detailed experimental protocols provided herein offer a solid foundation for researchers to perform accurate and reproducible solubility and miscibility determinations, which are essential for the effective application of this compound in scientific and industrial settings.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. chembk.com [chembk.com]

- 7. News - this compound with CAS 103-69-5 [mit-ivy.com]

- 8. This compound [chembk.com]

Material Safety Data Sheet for N-Ethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety aspects of N-Ethylaniline (CAS No. 103-69-5). It is intended to serve as an essential resource for researchers, scientists, and professionals in drug development who handle or may be exposed to this chemical. This guide consolidates critical safety information, physicochemical properties, toxicological data, and handling procedures to promote safe laboratory practices and mitigate potential hazards.

Chemical and Physical Properties

This compound is a combustible organic compound that appears as a colorless to yellow-brown transparent oily liquid with a characteristic aniline-like odor.[1][2][3] It is known to darken upon exposure to air and light.[1][4] This secondary aromatic amine is a versatile intermediate in the synthesis of dyes, pharmaceuticals, rubber additives, and other organic compounds.[2][3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [1][6] |

| Molecular Weight | 121.18 g/mol | [1][7] |

| Appearance | Colorless to yellow-brown liquid | [1][3][7] |

| Odor | Aniline-like, fishy | [1][5] |

| Melting Point | -63 °C (-81.4 °F) | [3][8] |

| Boiling Point | 205 °C (401 °F) | [3][8] |

| Density | 0.963 g/cm³ at 25 °C | [1][2][8] |

| Vapor Density | 4.2 (vs air) | [8] |

| Vapor Pressure | 0.2 mmHg at 25 °C | [8] |

| Flash Point | 85 °C (185 °F) - closed cup | [2][3][8] |

| Autoignition Temperature | 479 °C | [3] |

| Explosive Limits | 1.6% (Lower), 9.5% (Upper) | [3][4] |

| Water Solubility | Insoluble (0.24 g/100 ml at 25°C) | [3] |

| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | [3] |

| Refractive Index | n20/D 1.554 | [3][8] |

Toxicological Information

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] It may also cause damage to organs through prolonged or repeated exposure.[6][7] The primary health hazard associated with this compound is its ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blue lips, fingernails, and skin), confusion, dizziness, and headache.[9]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Source(s) |

| Oral (LD₅₀) | Unspecified mammal | 600 mg/kg | [10] |

| Dermal (LD₅₀) | Rat | 4700 mg/kg | [9][10] |

| Inhalation (LC₅₀) | Rat | >1130 mg/m³/4h | [9][10] |

| Intraperitoneal (LD₅₀) | Rat | 180 mg/kg | [9][10] |

| Intraperitoneal (LD₅₀) | Mouse | 242 mg/kg | [10] |

Metabolic Pathways

The in-vivo metabolism of this compound has been studied, primarily in the context of understanding microsomal drug-metabolizing activity. The metabolic processes are thought to be mediated by cytochrome P-450 and flavoprotein amine oxidase systems.[5][10] Key metabolic transformations include N-dealkylation and N-oxidation. Identified metabolites of this compound include:

-

Aniline

-

Phenylhydroxylamine

-

N-hydroxyl, this compound

-

N-ethyl-p-aminophenol

Below is a simplified diagram illustrating the proposed metabolic pathways.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 103-69-5 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. search.library.brandeis.edu [search.library.brandeis.edu]

- 9. ICSC 1385 - this compound [inchem.org]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Proper Handling and Storage of N-Ethylaniline

For researchers, scientists, and professionals in drug development, the safe handling and storage of chemical reagents are paramount. This guide provides a comprehensive overview of the procedures for N-Ethylaniline, a compound utilized in various organic syntheses, including the manufacturing of dyes, pharmaceuticals, and as an explosive stabilizer.[1] Adherence to these guidelines is critical to ensure laboratory safety and maintain the integrity of the compound.

Physicochemical and Safety Data

Understanding the fundamental properties of this compound is the first step toward safe handling. The following tables summarize key quantitative data extracted from safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁N[2][3] |

| Molecular Weight | 121.18 g/mol [2][3] |

| Appearance | Colorless to pale yellow or brown liquid[1][2][4] |

| Odor | Aromatic, fishy[1][4] |

| Density | 0.963 g/cm³[4][5][6] |

| Melting Point | -63 °C[3] |

| Boiling Point | 205 °C[3] |

| Flash Point | 185 °F (>112 °C)[1][4][6][7] |

| Autoignition Temperature | 480 °C / 896 °F[1][8] |

| Vapor Pressure | 0.203 mmHg @ 25 °C[5] |

| Vapor Density | 4.18 (Air = 1.0)[1][8] |

| Solubility in Water | 2.7 g/L[1] |

Table 2: Safety and Hazard Information

| Parameter | Value/Classification |

| GHS Hazard Statements | H301: Toxic if swallowed[3][9] H311: Toxic in contact with skin[3][9] H331: Toxic if inhaled[3][9] H373: May cause damage to organs through prolonged or repeated exposure[3][9] |

| Upper Explosive Limit | 9.5%[5] |

| Lower Explosive Limit | 1.6%[5] |

| NFPA Rating (estimated) | Health: 1; Flammability: 0; Instability: 0[7] |

Storage and Handling Protocols

Proper storage and handling are essential to prevent degradation of this compound and to avoid hazardous situations.

2.1. Storage Conditions

This compound is sensitive to air and light, and its color may darken upon exposure.[10][4] Therefore, it requires specific storage conditions to maintain its stability.

-

Containers : Store in original, tightly sealed containers.[2][5][7] Glass containers are suitable.[5]

-

Atmosphere : For long-term storage, consider storing under an inert atmosphere, such as argon.[1]

-

Location : Store in a cool, dry, and well-ventilated area.[3][5]

-